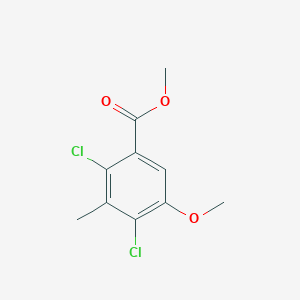
Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate
Cat. No. B8356945
M. Wt: 249.09 g/mol
InChI Key: YIKSKVFQCYDFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05661183
Procedure details


Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate (238 mg, 0.96 mmol) was dissolved in MeOH (30 mL) and flushed with argon. Potassium hydroxide (308 mg, 4.78 mmol) was added and the reaction mixture was stirred at 50° C. for 19 h. The solvent was evaporated and the residue was dried in vacuum. Hydrobromic acid 30 mL, 48%, aq) was added and the mixture was heated to 110° C. After 3 days most of the HBr was removed by vacuum-distillation. The crude product was mixed with H2O (10 mL), concentrated NH3 (1 mL) and EtOAc (40 mL) were added, the aqueous phase (pH 1) was extracted with EtOAc (2×20 mL) and the combined organic phase was washed with brine (10 mL) and dried (MgSO4). Evaporation of the solvent gave 202 mg of the title compound. 1H NMR (DMSO-D6): δ 10.68 (br, 1H), 7.15 (s, 1H), 2.42 (s, 3H); 13C NMR (DMSO-d6): δ 166.68, 151.82, 135.87, 131.24, 123.70, 121.17, 114.36, 17.93; MS (EI, 70 eV): m/z (rel.int.) 222/220 (M+, 56/100), 205/203 (36/59), 185(26).



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]([O:14]C)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[K+]>CO>[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]([OH:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
238 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1C)Cl)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
308 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 50° C. for 19 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried in vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hydrobromic acid 30 mL, 48%, aq) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 110° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 3 days most of the HBr was removed by vacuum-distillation
|
|
Duration
|
3 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crude product was mixed with H2O (10 mL), concentrated NH3 (1 mL) and EtOAc (40 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase (pH 1) was extracted with EtOAc (2×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed with brine (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 202 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
